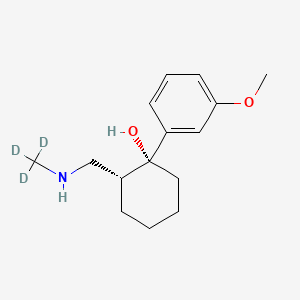

(+)-N-Desmethyl Tramadol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

252.37 g/mol |

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |

InChI Key |

VUMQHLSPUAFKKK-RSGFOGQCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of (+)-N-Desmethyl Tramadol-d3 in Modern Pharmacokinetic Analysis of Tramadol

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of pharmacokinetic research demands precision and accuracy, particularly in the analysis of drug metabolites. For the widely prescribed analgesic tramadol, understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. At the core of this analytical endeavor lies the use of stable isotope-labeled internal standards, with (+)-N-Desmethyl Tramadol-d3 emerging as an indispensable tool for the quantitative analysis of its corresponding metabolite, N-desmethyltramadol (NDT). This technical guide delineates the critical role of this compound in pharmacokinetic studies, providing a comprehensive overview of its application, supported by detailed experimental protocols and quantitative data.

The Significance of Deuterated Internal Standards in Pharmacokinetics

In bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can arise during sample preparation, chromatography, and ionization. Deuterated internal standards, like this compound, are considered the gold standard for mitigating these variabilities.[1] By being chemically identical to the analyte of interest (N-desmethyltramadol) but differing in mass due to the presence of deuterium atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] This ensures a more accurate and precise quantification of the target metabolite in complex biological matrices such as plasma and urine.

Tramadol Metabolism and the Formation of N-Desmethyltramadol

Tramadol undergoes extensive metabolism in the liver, primarily through two major pathways: O-demethylation and N-demethylation.[2] The N-demethylation pathway, catalyzed by cytochrome P450 enzymes CYP2B6 and CYP3A4, leads to the formation of N-desmethyltramadol (NDT or M2).[2] While the O-desmethylated metabolite (M1) is primarily responsible for the opioid-like analgesic effects of tramadol, monitoring NDT concentrations is crucial for a comprehensive pharmacokinetic profile and in toxicological assessments.[2]

Quantitative Analysis of N-Desmethyltramadol using this compound

The quantification of NDT in biological samples is predominantly achieved using LC-MS/MS. In this methodology, this compound serves as the internal standard. A known concentration of the deuterated standard is spiked into the biological sample, and the ratio of the analyte's response to the internal standard's response is used to determine the concentration of NDT.

Data Presentation:

Table 1: Typical Mass Spectrometry Parameters for N-Desmethyltramadol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| N-Desmethyltramadol (NDT) | 250.2 | 44.0 | ESI+ |

| This compound | 253.2 | 46.0 | ESI+ |

Note: Specific m/z values may vary slightly depending on the instrument and experimental conditions.

Table 2: Summary of Validation Parameters from Various LC-MS/MS Methods for N-Desmethyltramadol Quantification

| Parameter | Reported Range/Value |

| Lower Limit of Quantitation (LLOQ) | 2.5 - 5 ng/mL |

| Linearity Range | 2.5 - 320 ng/mL |

| Recovery | 85.5% - 106.3% |

| Intra-day Precision (%RSD) | 1.6% - 10.2% |

| Inter-day Precision (%RSD) | 1.6% - 10.2% |

| Intra-day Accuracy | 89.2% - 106.2% |

| Inter-day Accuracy | 89.2% - 106.2% |

Table 3: Pharmacokinetic Parameters of N-Desmethyltramadol (NDT) in Humans after Oral Administration of Tramadol

| Parameter | Value |

| Tmax (Time to maximum concentration) | 2.8 ± 1.0 hours |

| Cmax (Maximum plasma concentration) | 23.1 ± 11.4 ng/mL |

Data compiled from various pharmacokinetic studies and may vary based on dosage and patient population.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of N-desmethyltramadol in human plasma using this compound as an internal standard, based on common practices in published literature.

Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions

-

Ionization: Electrospray ionization in the positive mode (ESI+) is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for both N-desmethyltramadol and this compound.

Conclusion

This compound is a cornerstone in the pharmacokinetic assessment of tramadol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of the N-desmethyltramadol metabolite. The detailed methodologies and data presented in this guide underscore its critical role and provide a foundational understanding for researchers and scientists in the field of drug metabolism and pharmacokinetics. The continued application of such stable isotope-labeled standards will undoubtedly advance our understanding of drug disposition and contribute to the development of safer and more effective therapeutic strategies.

References

The Role of (+)-N-Desmethyl Tramadol-d3 as a Tramadol Metabolite Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-N-Desmethyl Tramadol-d3, a critical internal standard for the accurate quantification of tramadol's N-desmethyl metabolite. Tramadol, a widely prescribed synthetic opioid analgesic, undergoes extensive metabolism in the body, producing several metabolites with varying pharmacological activities. Understanding the concentration of these metabolites is paramount in pharmacokinetic studies, clinical toxicology, and drug development. This document details the metabolic pathway of tramadol, the physicochemical properties of this compound, and provides detailed experimental protocols for its use in bioanalytical assays.

Introduction to Tramadol Metabolism

Tramadol is metabolized in the liver primarily through two major pathways: O-demethylation and N-demethylation. The O-demethylation of tramadol to O-desmethyltramadol (M1) is catalyzed by the cytochrome P450 enzyme CYP2D6. The N-demethylation to N-desmethyltramadol (M2) is mediated by CYP2B6 and CYP3A4.[1] Of its various metabolites, O-desmethyltramadol (M1) is the most significant pharmacologically, exhibiting a much higher affinity for μ-opioid receptors than the parent drug.[2] N,O-didesmethyltramadol (M5) is also pharmacologically active, though to a lesser extent. Conversely, N-desmethyltramadol (M2) and other metabolites like N,N-didesmethyltramadol are considered inactive as opioids.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response during quantitative analysis by mass spectrometry. The deuterium atoms in the d3-labeled standard increase its mass by three units, allowing it to be distinguished from the endogenous analyte while exhibiting nearly identical chemical and physical properties.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a metabolite standard is crucial for method development and ensuring its suitability for bioanalytical applications.

| Property | Value | Reference |

| Chemical Name | (1R,2R)-1-(3-methoxyphenyl)-2-(((methyl-d3)amino)methyl)cyclohexan-1-ol | N/A |

| Molecular Formula | C₁₅H₂₀D₃NO₂ | [4] |

| Molecular Weight | 252.37 g/mol | [4] |

| CAS Number | 1261398-09-7 (for rac-N-Desmethyl Tramadol-d3 HCl) | [5] |

| Appearance | White to Off-White Solid | N/A |

| Solubility | Soluble in Methanol | [6] |

| Storage Condition | -20°C | N/A |

Pharmacokinetic Parameters of Tramadol and its Metabolites

The pharmacokinetic profile of tramadol and its metabolites can vary significantly based on factors such as genetics (e.g., CYP2D6 metabolizer status), route of administration, and species. The following table summarizes key pharmacokinetic parameters.

| Parameter | Tramadol | O-Desmethyltramadol (M1) | N-Desmethyltramadol (M2) | Species | Administration | Reference |

| Elimination Half-life (t½) | 6.3 ± 1.4 h | 9 h | 2.62 ± 0.49 h | Human | Oral | [2] |

| Peak Plasma Concentration (Cmax) | 238 ± 41.3 ng/mL | 86.8 ± 17.8 ng/mL | 159 ± 20.4 ng/mL | Horse | Oral (10 mg/kg) | [7] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5-3 h | N/A | N/A | Human | Oral (100 mg) | [1] |

| Apparent Clearance (CL/F) | 16.9 L/hr (Wild type CYP2D6) | 0.143 L/h | N/A | Human | Oral | [8][9] |

| Apparent Volume of Distribution (Vd/F) | 0.373 L (central), 0.379 L (peripheral) | N/A | N/A | Human | Oral | [9] |

Experimental Protocols

The accurate quantification of N-desmethyltramadol in biological matrices typically involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is a critical component of these methods.

Sample Preparation

4.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies described for the extraction of tramadol and its metabolites from plasma.

-

To 500 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard working solution (this compound).

-

Add 100 µL of 1 M sodium hydroxide to basify the sample.

-

Add 6 mL of methyl tert-butyl ether as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4.1.2. Protein Precipitation for Urine Samples

This protocol is a general procedure for preparing urine samples for LC-MS/MS analysis.

-

To 100 µL of urine sample, add 20 µL of internal standard working solution (this compound).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table provides typical LC-MS/MS parameters for the analysis of N-desmethyltramadol. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Typical Value |

| LC Column | Chiralpak® AD or similar chiral column for enantioselective separation |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-Desmethyltramadol: m/z 250.2 → 58.2; N-Desmethyl Tramadol-d3: m/z 253.2 → 61.2 |

| Collision Energy | Optimized for each transition |

Visualizations

Tramadol Metabolic Pathway

Caption: Phase I metabolic pathway of tramadol.

Experimental Workflow for Bioanalysis

Caption: General workflow for the quantification of N-desmethyltramadol.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tlcstandards.com [tlcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Synthesis of (+)-N-Desmethyl Tramadol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for (+)-N-Desmethyl Tramadol-d3. The information is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is a deuterated isotopologue of (+)-N-Desmethyl Tramadol, a metabolite of the analgesic drug Tramadol. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in analytical quantification.

| Property | Value |

| Molecular Formula | C₁₅H₂₀D₃NO₂ |

| Molecular Weight | 252.38 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

| Solubility | Soluble in methanol |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the preparation of a key intermediate, followed by a Grignard reaction, N-demethylation, and subsequent deuteromethylation. The stereochemistry is controlled through resolution at an appropriate stage.

Step 1: Synthesis of 2-[(Methylamino)methyl]cyclohexanone Hydrochloride

This initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and methylamine hydrochloride.

-

Materials: Cyclohexanone, paraformaldehyde, methylamine hydrochloride, isopropanol, hydrochloric acid.

-

Procedure:

-

A mixture of cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.1 eq) in isopropanol is prepared.

-

A catalytic amount of hydrochloric acid is added.

-

The mixture is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield 2-[(methylamino)methyl]cyclohexanone hydrochloride.

-

Step 2: Synthesis of (±)-N-Desmethyl Tramadol

This step involves a Grignard reaction between the product from Step 1 and 3-methoxyphenylmagnesium bromide.

-

Materials: 2-[(Methylamino)methyl]cyclohexanone hydrochloride, magnesium turnings, 3-bromoanisole, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are suspended in anhydrous THF.

-

A solution of 3-bromoanisole (1.1 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.

-

The mixture is stirred at room temperature until the magnesium is consumed.

-

A solution of 2-[(methylamino)methyl]cyclohexanone (liberated from its hydrochloride salt by treatment with a base) in anhydrous THF is added dropwise to the Grignard reagent at 0°C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield crude (±)-N-Desmethyl Tramadol.

-

Step 3: Resolution of (±)-N-Desmethyl Tramadol

The racemic mixture of N-Desmethyl Tramadol is resolved to isolate the desired (+) enantiomer. This can be achieved by fractional crystallization using a chiral resolving agent.

-

Materials: (±)-N-Desmethyl Tramadol, a chiral acid (e.g., L-(-)-dibenzoyltartaric acid), suitable solvent (e.g., methanol, ethanol).

-

Procedure:

-

The racemic base is dissolved in a suitable solvent.

-

A solution of the chiral resolving agent (0.5 eq) in the same solvent is added.

-

The mixture is allowed to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

The crystals are collected by filtration.

-

The process of recrystallization may be repeated to achieve the desired enantiomeric purity.

-

The resolved diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free base of (+)-N-Desmethyl Tramadol.

-

Step 4: N-Deuteromethylation to yield this compound

The final step involves the introduction of the trideuteromethyl group.

-

Materials: (+)-N-Desmethyl Tramadol, d3-iodomethane (CD₃I), a weak base (e.g., potassium carbonate), a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

(+)-N-Desmethyl Tramadol (1.0 eq) is dissolved in the solvent.

-

A weak base such as potassium carbonate (1.5 eq) is added to the solution.

-

d3-Iodomethane (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Visualizations

Caption: Proposed synthetic route for this compound.

The Metabolic Journey of Tramadol: A Deep Dive into N-Desmethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting synthetic opioid analgesic, is widely prescribed for the management of moderate to moderately severe pain. Its analgesic effect is complex, involving both opioid and non-opioid mechanisms. The parent compound and its metabolites interact with mu-opioid receptors and inhibit the reuptake of serotonin and norepinephrine. The metabolic fate of tramadol is a critical determinant of its efficacy and safety profile, with the formation of various metabolites significantly influencing its pharmacological activity. This technical guide provides a comprehensive overview of the metabolism of tramadol to its N-desmethyl metabolite, N-desmethyltramadol (NDT or M2), focusing on the core biochemical processes, analytical methodologies for its quantification, and the influence of genetic factors.

The Metabolic Pathway: N-Demethylation of Tramadol

The primary site of tramadol metabolism is the liver, where it undergoes extensive Phase I and Phase II reactions. The N-demethylation of tramadol to N-desmethyltramadol is a key Phase I metabolic pathway. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is well-known for producing a more potent mu-opioid agonist, the N-demethylation pathway leading to NDT is also a significant contributor to the overall clearance of tramadol.[4][5]

The following diagram illustrates the N-demethylation pathway of tramadol.

Quantitative Analysis of Tramadol N-Demethylation

The formation of N-desmethyltramadol is subject to inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes and potential drug-drug interactions. The following tables summarize key quantitative data related to the pharmacokinetics of tramadol and N-desmethyltramadol, as well as the enzymatic kinetics of the N-demethylation reaction.

Table 1: Pharmacokinetic Parameters of Tramadol and N-desmethyltramadol in Humans

| Parameter | Tramadol | N-desmethyltramadol (M2) | Reference(s) |

| Peak Plasma Concentration (Cmax) | 70 - 592 ng/mL (after 100 mg oral dose) | ~440 - 475 µg·h·L⁻¹ (AUC after 400 mg IV) | [1][6] |

| Time to Peak Plasma Concentration (Tmax) | ~1.6 - 2 hours (oral) | Not explicitly stated | [7] |

| Elimination Half-life (t½) | 6.3 ± 1.4 hours | Not explicitly stated | [1] |

| Protein Binding | ~20% | Not explicitly stated | [1] |

Table 2: Enzyme Kinetic Parameters for Tramadol N-Demethylation

| Enzyme | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |

| CYP2B6 (in human liver microsomes) | Data not consistently available | Data not consistently available | |

| CYP3A4 (in human liver microsomes) | Data not consistently available | Data not consistently available | |

| High-affinity enzyme (in human liver microsomes) | ~1021 | Not explicitly reported | [8] |

Note: Specific Km and Vmax values for the N-demethylation of tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

Accurate quantification of tramadol and N-desmethyltramadol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Below are detailed methodologies for an in vitro metabolism assay and analytical quantification.

In Vitro Metabolism of Tramadol using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of tramadol to N-desmethyltramadol using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Tramadol hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS or GC-MS.

-

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the simultaneous quantification of tramadol and N-desmethyltramadol in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tramadol: e.g., m/z 264.2 → 58.2[9]

-

N-desmethyltramadol: e.g., m/z 250.2 → 58.2

-

Internal Standard: Specific to the chosen IS.

-

Sample Preparation (Plasma):

-

Protein Precipitation:

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new tube or well plate.

-

-

Evaporation and Reconstitution (Optional but recommended for increased sensitivity):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

Injection:

-

Inject the prepared sample into the LC-MS/MS system.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH) for parameters including linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[10][11][12]

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of tramadol and its metabolites in urine samples.

Instrumentation:

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS) with an electron ionization (EI) source

Chromatographic Conditions:

-

Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[13]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is typically used to achieve optimal separation (e.g., initial temperature of 100°C, ramped to 280°C).

-

Injection Mode: Splitless injection.

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

-

Characteristic Ions:

-

Tramadol: e.g., m/z 58, 263

-

N-desmethyltramadol: e.g., m/z 44, 249

-

Sample Preparation (Urine):

-

Hydrolysis (Optional):

-

To measure total (conjugated and unconjugated) concentrations, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) can be performed.

-

-

Liquid-Liquid Extraction (LLE):

-

To a 1 mL aliquot of urine, add an internal standard and adjust the pH to basic conditions (e.g., with sodium carbonate).

-

Add an organic extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).[14]

-

Vortex vigorously and then centrifuge to separate the layers.

-

-

Evaporation and Derivatization:

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve chromatographic properties and sensitivity.

-

-

Injection:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-MS system.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, provide visual representations of the tramadol N-demethylation pathway and a typical experimental workflow for in vitro metabolism studies.

Conclusion

The N-demethylation of tramadol to N-desmethyltramadol, mediated primarily by CYP2B6 and CYP3A4, is a significant metabolic pathway influencing the drug's overall disposition. Understanding the kinetics and analytical quantification of this process is crucial for drug development, clinical pharmacology, and personalized medicine. The provided protocols and data serve as a valuable resource for researchers in this field. Further investigation into the specific kinetic parameters of the involved enzymes and the clinical implications of variability in this pathway will continue to enhance our understanding of tramadol's complex pharmacology.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 11. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

The Biological Significance of N-desmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a widely prescribed centrally acting analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and non-opioid pathways. Its metabolism in the liver yields several metabolites, with O-desmethyl tramadol (M1) being the most well-characterized for its significant contribution to analgesia via potent mu-opioid receptor agonism. However, another primary metabolite, N-desmethyl tramadol (M2), is also formed through the action of cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] This technical guide provides an in-depth analysis of the biological significance of N-desmethyl tramadol, focusing on its pharmacological activity, receptor binding profile, and role in the overall therapeutic and side-effect profile of tramadol.

Pharmacological Profile of N-desmethyl Tramadol

Current scientific literature indicates that N-desmethyl tramadol (M2) possesses significantly less pharmacological activity compared to both the parent compound, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the analgesic effects of tramadol is considered to be negligible.

Opioid Receptor Activity

Studies characterizing the affinity of tramadol and its metabolites for opioid receptors have consistently demonstrated that N-desmethyl tramadol has a very weak affinity for the mu-opioid receptor. Research by Gillen et al. (2000) on the cloned human mu-opioid receptor found that racemic N-desmethyl tramadol displayed a binding affinity (Ki) greater than 10 µM.[3] Furthermore, in functional assays, N-desmethyl tramadol showed no stimulatory effect on [35S]GTPγS binding, indicating a lack of agonist activity at the mu-opioid receptor.[3] This is in stark contrast to the M1 metabolite, which is a potent agonist at this receptor.

Monoamine Reuptake Inhibition

The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). This activity is primarily associated with the enantiomers of the parent tramadol molecule.[4] While comprehensive quantitative data for N-desmethyl tramadol's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence suggests its activity is minimal. Studies focusing on the monoamine reuptake inhibition of tramadol and its M1 metabolite have not highlighted any significant contribution from the M2 metabolite.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for N-desmethyl tramadol in comparison to tramadol and its active metabolite, O-desmethyl tramadol.

| Compound | Target | Parameter | Value | Reference |

| (±)-N-desmethyl tramadol (M2) | Human µ-opioid receptor | Ki | > 10 µM | [3] |

| Human µ-opioid receptor | Agonist Activity ([35S]GTPγS) | No stimulatory effect | [3] | |

| (±)-Tramadol | Human µ-opioid receptor | Ki | 2.4 µM | [3] |

| (+)-O-desmethyl tramadol (M1) | Human µ-opioid receptor | Ki | 3.4 nM | [3] |

| (-)-O-desmethyl tramadol (M1) | Human µ-opioid receptor | Ki | 240 nM | [3] |

| (+)-Tramadol | Serotonin Transporter (SERT) | Ki | 0.53 µM | [4] |

| (-)-Tramadol | Norepinephrine Transporter (NET) | Ki | 0.43 µM | [4] |

Experimental Protocols

Opioid Receptor Binding Affinity Assay (Competitive Inhibition)

This protocol is based on the methodology described by Gillen et al. (2000).[3]

Objective: To determine the binding affinity (Ki) of N-desmethyl tramadol for the human mu-opioid receptor.

Materials:

-

Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human mu-opioid receptor.

-

[3H]Naloxone (radioligand).

-

N-desmethyl tramadol (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of N-desmethyl tramadol.

-

In a 96-well plate, add the CHO cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of N-desmethyl tramadol.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of N-desmethyl tramadol that inhibits 50% of the specific binding of [3H]Naloxone) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol is based on the methodology described by Gillen et al. (2000).[3]

Objective: To assess the agonist activity of N-desmethyl tramadol at the human mu-opioid receptor.

Materials:

-

Membranes from CHO cells stably transfected with the human mu-opioid receptor.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

N-desmethyl tramadol (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of N-desmethyl tramadol.

-

In a 96-well plate, add the CHO cell membranes, a fixed concentration of GDP, and varying concentrations of N-desmethyl tramadol.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The stimulatory effect of N-desmethyl tramadol is expressed as the percentage increase over basal binding.

Monoamine Reuptake Inhibition Assay

This protocol is based on the methodology described by Raffa et al. (1993).[4]

Objective: To determine the inhibitory effect of N-desmethyl tramadol on serotonin and norepinephrine reuptake.

Materials:

-

Synaptosomal preparations from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).

-

[3H]Serotonin or [3H]Norepinephrine (radiolabeled neurotransmitter).

-

N-desmethyl tramadol (test compound).

-

Appropriate buffer solutions.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare synaptosomes from the relevant brain regions.

-

Pre-incubate the synaptosomes with varying concentrations of N-desmethyl tramadol.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin or [3H]Norepinephrine.

-

Incubate for a short period at a specified temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.

-

Determine the IC50 value, which is the concentration of N-desmethyl tramadol that inhibits 50% of the specific neurotransmitter uptake.

Signaling Pathways and Logical Relationships

Metabolism of tramadol and the primary actions of its metabolites.

Workflow for a competitive radioligand binding assay.

Conclusion

The N-desmethyl metabolite of tramadol (M2) is a product of hepatic metabolism by CYP3A4 and CYP2B6. Based on current evidence, its biological significance in the context of tramadol's therapeutic effects is minimal. It exhibits very weak affinity for the mu-opioid receptor and lacks agonist activity. Its contribution to the inhibition of serotonin and norepinephrine reuptake is also considered negligible compared to the parent tramadol enantiomers. Therefore, for drug development and clinical pharmacology, N-desmethyl tramadol is primarily viewed as an inactive metabolite, with the analgesic and major side-effect profile of tramadol being predominantly determined by the parent drug and the O-desmethyl (M1) metabolite. Further research could focus on quantifying the precise, albeit weak, interaction of N-desmethyl tramadol with a broader range of receptors and transporters to fully complete its pharmacological profile.

References

- 1. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to (+)-N-Desmethyl Tramadol-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the certified reference material (+)-N-Desmethyl Tramadol-d3. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, accuracy, and reliability of research and analytical results in drug development and forensic analysis. This document will dissect the key components of a CoA, present data in a clear and comparable format, and detail the experimental protocols used to certify the material.

Quantitative Data Summary

A Certificate of Analysis for a reference standard like this compound provides critical quantitative data to ensure its identity, purity, and concentration. The following tables summarize the typical data found on a CoA.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₂₀D₃NO₂ |

| Molecular Weight | 252.38 g/mol |

| CAS Number | 1261398-09-7 (for racemate) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

Table 2: Purity and Identity

| Analytical Test | Method | Result |

| Chromatographic Purity | HPLC-UV | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Identity Confirmation | ¹H-NMR | Conforms to structure |

| Identity Confirmation | Mass Spectrometry | Conforms to structure |

Table 3: Certified Concentration (for solutions)

| Parameter | Method | Certified Value |

| Concentration | Gravimetric Preparation & HPLC | 100 µg/mL (as free base) |

| Solvent | - | Methanol |

Experimental Protocols

The certification of a reference material relies on a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chromatographic purity of the material by separating it from any potential impurities.

Methodology:

-

Instrument: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize separation.[1][2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, often around 270 nm for Tramadol and its metabolites.[2]

-

Procedure: A solution of the this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of the compound and to determine the degree of deuterium incorporation.

Methodology:

-

Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is used for GC-MS.

-

Analysis Mode: Full scan mode is used to determine the molecular weight. The mass-to-charge ratio (m/z) of the molecular ion is measured. For N-Desmethyl Tramadol, the expected [M+H]⁺ ion would be around m/z 250.2 for the non-deuterated form.[3] For the d3 analog, this would be shifted accordingly.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that is characteristic of the molecule's structure, further confirming its identity.[3]

-

Isotopic Purity Assessment: High-resolution mass spectrometry is used to determine the distribution of isotopic masses, allowing for the calculation of the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Purpose: To provide detailed information about the chemical structure of the molecule, confirming the identity and arrangement of protons.

Methodology:

-

Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Methanol-d4).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration values, and coupling patterns of the proton signals are analyzed and compared to the expected spectrum for the known structure of (+)-N-Desmethyl Tramadol. The absence of signals corresponding to the deuterated positions confirms the labeling.

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

References

Commercial Availability and Technical Guide to Deuterated Tramadol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of deuterated tramadol metabolites, designed to assist researchers, scientists, and drug development professionals in their analytical and research endeavors. This document summarizes key quantitative data, outlines experimental protocols from cited literature, and presents visual diagrams of metabolic pathways and experimental workflows.

Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[1][2][3] The main phase I metabolites are O-desmethyltramadol (M1) and N-desmethyltramadol (M2).[3][4] M1 is a more potent µ-opioid receptor agonist than the parent drug and is a significant contributor to tramadol's analgesic effect.[1][2][5] Deuterated analogs of these metabolites serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies.[6][7] The substitution of hydrogen with deuterium atoms results in a heavier, more stable molecule that can be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties.[7]

Commercially Available Deuterated Tramadol Metabolites

A variety of deuterated tramadol metabolites are commercially available from several suppliers as reference standards. The most commonly available deuterated metabolite is O-desmethyltramadol-d6 (M1-d6), followed by N-desmethyltramadol-d3 (M2-d3). These compounds are typically offered as hydrochloride salts and may be available in solid form or as certified reference material solutions.

Quantitative Data Summary

The following tables summarize the available quantitative data for commercially available deuterated tramadol metabolites. This information has been compiled from various supplier websites and product documentation.

Table 1: Deuterated O-Desmethyltramadol (M1)

| Product Name | Supplier | Catalog Number | Form | Purity | Isotopic Enrichment |

| O-Desmethyl Tramadol-d6 | MedChemExpress | HY-100282S | Solid | >98% | Not specified |

| O-Desmethyl-cis-Tramadol-d6 HCl | Axios Research | AR-T02737 | Solid | Not specified | Not specified |

| (+)-O-Desmethyl Tramadol-D6 Hydrochloride | Acanthus Research | ACB-161028-0068 | Solid | High chemical and isotopic purity | Not specified |

| (-)-O-Desmethyl Tramadol-D6 Hydrochloride | Acanthus Research | TMD-16-003 | Solid | High chemical and isotopic purity | Not specified |

| O-Desmethyl-cis-tramadol-D6 hydrochloride solution | Sigma-Aldrich (Cerilliant®) | D-058-1ML | 100 µg/mL in Methanol | Not specified | Not specified |

| (+)-O-Desmethyl Tramadol-d6 | Hölzel Diagnostika | HXO-08334 | Solid | Not specified | Not specified |

Table 2: Deuterated N-Desmethyltramadol (M2)

| Product Name | Supplier | Catalog Number | Form | Purity | Isotopic Enrichment |

| rac N-Desmethyl Tramadol-d3 Hydrochloride | LGC Standards | TRC-N294102-10MG | Solid | 99.5% | Not specified |

| rac-N-Desmethyl Tramadol-d3 (HCl salt) | Axios Research | AR-T02732 | Solid | Not specified | Not specified |

| N-Desmethyl N-Nitroso Tramadol-D3 | Veeprho | VRP-API-3184 | Solid | Not specified | Not specified |

| N-Desmethyl N-nitroso Tramadol-d3 | Clearsynth | CS-O-54795 | Solid | Not specified | Not specified |

Tramadol Metabolism and Deuterated Metabolites

Tramadol is metabolized in the liver via two primary pathways: O-demethylation to M1, primarily by CYP2D6, and N-demethylation to M2, primarily by CYP2B6 and CYP3A4.[3][4] M1 is further metabolized to N,O-didesmethyltramadol (M5). The metabolic cascade is illustrated in the following diagram.

Experimental Protocols

General Synthetic and Analytical Workflow

The synthesis of deuterated tramadol metabolites typically involves the use of deuterated precursors in a multi-step chemical synthesis process. This is followed by purification to isolate the desired compound and analytical characterization to confirm its identity and purity.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Metabolites Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Elucidation of (+)-N-Desmethyl Tramadol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-N-Desmethyl Tramadol-d3 is a deuterated analog of (+)-N-Desmethyl Tramadol, a primary active metabolite of the analgesic drug Tramadol. This document provides a comprehensive guide to the structural elucidation of this compound, synthesizing information from analytical methodologies applied to Tramadol and its metabolites. It outlines the common analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including the active metabolite O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2)[1]. The N-desmethyl metabolite, while having a lesser affinity for opioid receptors compared to O-desmethyltramadol, is still a significant component in the metabolic profile of tramadol[1][2].

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods. This compound serves as a valuable internal standard for the quantification of (+)-N-Desmethyl Tramadol in biological matrices, minimizing variations from sample preparation and instrument response[3]. The structural integrity and isotopic purity of such standards are paramount for reliable analytical results. This guide details the methodologies for the structural elucidation of this compound.

Chemical Structure

-

Systematic Name: (1R,2R)-1-(3-methoxyphenyl)-2-((methyl-d3-amino)methyl)cyclohexanol

-

Molecular Formula: C₁₅H₂₀D₃NO₂[3]

-

Molecular Weight: Approximately 252.37 g/mol [4]

The deuterium atoms are typically introduced on the N-methyl group to provide a stable isotopic label with a distinct mass shift from the unlabeled analyte.

Analytical Techniques for Structural Elucidation

A combination of spectroscopic and spectrometric techniques is employed for the complete structural characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The absence of signals in the ¹H NMR spectrum corresponding to the N-methyl protons and the altered splitting patterns in adjacent protons can confirm the position of deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the connectivity of the molecule and the location of the deuterium label.

-

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to separate the compound from impurities and to determine its retention time, which is a key identifying characteristic[5][6][7]. Chiral chromatography can be employed to confirm the enantiomeric purity of the (+) form[7][8][9].

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and determine the exact mass of the molecule.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol to a final concentration of approximately 1 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range: m/z 50-500

-

Resolution: >60,000 FWHM

-

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally measured mass with the theoretically calculated mass for C₁₅H₂₀D₃NO₂ + H⁺. The mass difference should be within 5 ppm. The extracted ion chromatogram for the protonated desmethyl tramadol would be at m/z 250.1802[10].

Tandem Mass Spectrometry (MS/MS)

Objective: To elucidate the molecular structure by analyzing the fragmentation pattern.

Instrumentation: A triple quadrupole or ion trap mass spectrometer.

Methodology:

-

Sample Introduction: Infuse the sample as described for HRMS or inject it onto an LC column for separation prior to MS analysis.

-

Precursor Ion Selection: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the product ion spectrum.

-

Data Interpretation: The fragmentation of N-Desmethyl Tramadol typically involves the loss of the dimethylamine group or related fragments[10]. For the d3 analog, a characteristic fragment ion corresponding to the loss of the deuterated methylamine side chain would be observed, confirming the location of the deuterium labels. A prominent peak representing the amine-containing residue is often observed[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the overall chemical structure and the site of deuteration.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Observations: The spectrum should show signals corresponding to the aromatic protons, the cyclohexyl ring protons, and the methoxy group protons. A key confirmation of the d3 labeling is the absence of the N-methyl singlet that would be present in the non-deuterated compound.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observations: The spectrum will show signals for all carbon atoms. The carbon of the N-CD₃ group will exhibit a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium (spin I=1) and will be significantly less intense or absent in the proton-decoupled spectrum.

-

Chiral Liquid Chromatography

Objective: To confirm the enantiomeric purity of the (+)-enantiomer.

Methodology:

-

Chromatographic System: An HPLC or UHPLC system with a chiral column. A chiral alpha-1-acid glycoprotein (AGP) column can be used[7][12].

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., ammonium acetate)[7][12].

-

Detection: UV or MS detection.

-

Procedure: Inject a solution of this compound and a racemic standard of N-Desmethyl Tramadol. The (+)-enantiomer should elute at a specific retention time, and no significant peak should be observed at the retention time corresponding to the (-)-enantiomer.

Data Presentation

Table 1: Representative Mass Spectrometry Data

| Technique | Parameter | Expected Value for this compound |

| HRMS | [M+H]⁺ (Calculated) | 253.2012 |

| [M+H]⁺ (Observed) | Within 5 ppm of calculated | |

| MS/MS | Precursor Ion (m/z) | 253.2 |

| Major Fragment Ions (m/z) | Fragments corresponding to the loss of water, the deuterated aminomethyl group, and cleavage of the cyclohexyl ring. A key fragment at m/z 61.08 (CH₃N⁺D₃) would be indicative of the deuterated side chain. |

Table 2: Representative ¹H NMR Data (Predicted, based on non-deuterated analog)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic (3H) | 6.7 - 7.3 | m |

| -OCH₃ (3H) | ~3.8 | s |

| Cyclohexyl (11H) | 1.4 - 2.8 | m |

| -N-CH ₂- (2H) | ~2.5 | m |

| OH | Variable | br s |

| N-CH ₃ | Absent | - |

Visualizations

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Metabolic pathway of Tramadol and the role of the deuterated internal standard.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. The combination of high-resolution mass spectrometry, tandem mass spectrometry, NMR spectroscopy, and chiral chromatography provides the necessary data to confirm the elemental composition, molecular structure, location of the deuterium label, and enantiomeric purity. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other deuterated internal standards, ensuring their suitability for use in regulated bioanalytical assays.

References

- 1. researchgate.net [researchgate.net]

- 2. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 3. N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. rac-N-Desmethyl Tramadol-d3 (HCl salt) | Axios Research [axios-research.com]

- 5. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecific high-performance liquid chromatographic analysis of tramadol and its O-demethylated (M1) and N,O-demethylated (M5) metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating Isotopic Purity: A Technical Guide for (+)-N-Desmethyl Tramadol-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of isotopic purity for the deuterated internal standard, (+)-N-Desmethyl Tramadol-d3. Ensuring high isotopic purity is paramount for the accuracy and reliability of quantitative bioanalytical studies. This document provides a comprehensive overview of the requirements, analytical methodologies, and relevant biological pathways associated with this compound.

Isotopic Purity Requirements

While specific regulatory limits for the isotopic purity of this compound are not explicitly defined in publicly available documents from bodies like the FDA or EMA, the overarching principle for any internal standard is to possess the highest possible purity to ensure it does not interfere with the measurement of the unlabeled analyte. The industry standard and typical specification for commercially available deuterated standards, including various forms of N-Desmethyl Tramadol-d3, is an isotopic purity of ≥98% . This high level of enrichment minimizes the contribution of the deuterated standard's signal to the signal of the endogenous, non-labeled analyte, a crucial factor for accurate quantification, especially at the lower limit of quantification (LLOQ).

Regulatory guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.) provide a framework for the validation of analytical procedures, which implicitly includes the characterization of reference standards.[1][2][3][4][5][6][7][8][9] These guidelines emphasize the need for well-characterized reference materials to ensure the accuracy and precision of analytical data.

Table 1: Summary of Isotopic Purity Data for Deuterated Tramadol Analogs

| Compound | Isotopic Purity Specification | Source |

| rac N-Desmethyl Tramadol-d3 Hydrochloride | Not explicitly stated, but high purity is standard for reference materials. | [10] |

| This compound | Not explicitly stated, but high purity is standard for reference materials. | [11] |

| Commercially Available Deuterated Standards (General) | Typically ≥98% or ≥99% | Industry Standard |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for assessing isotopic purity. The methodology involves the separation of the deuterated compound from any unlabeled counterpart and the subsequent analysis of their mass-to-charge ratios.

Detailed Methodology for LC-MS/MS Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[12]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Full scan mode is used to observe the full isotopic cluster. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis of the deuterated and non-deuterated species.

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the ion corresponding to the deuterated molecule with the peak areas of the ions corresponding to the unlabeled molecule and other isotopologues. The natural isotopic abundance of elements like carbon and oxygen must be taken into account for accurate calculations.[13]

-

Table 2: Example LC-MS/MS Parameters for Tramadol Metabolite Analysis

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | ESI Positive |

| Monitored Transitions | Specific to (+)-N-Desmethyl Tramadol and its d3 isotopologue |

| Collision Energy | Optimized for fragmentation of the parent ions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another primary technique for determining isotopic purity. It offers the advantage of being a primary ratio method, meaning it can provide a direct measure of the amount of substance without the need for a calibration curve with the same analyte.[14][15][16][17][18]

Detailed Methodology for qNMR Analysis:

-

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Nucleus: ¹H NMR is typically used to observe the signals of the non-deuterated positions and any residual protons at the deuterated positions.

-

Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei, which is crucial for accurate quantification. A 90° pulse angle is often used.

-

-

Data Processing and Analysis:

-

The ¹H NMR spectrum is processed with appropriate phasing and baseline correction.

-

The integrals of specific, well-resolved signals from both the analyte and the internal standard are carefully measured.

-

The isotopic purity is calculated by comparing the integral of a signal from a proton in the unlabeled molecule to the integral of a signal from a proton in the deuterated molecule (if any residual signal is present) and the integral of the internal standard. The number of protons giving rise to each signal must be taken into account.

-

Signaling Pathways and Biological Context

Tramadol and its metabolites, including N-desmethyl tramadol, exert their analgesic effects through a dual mechanism of action. Understanding these pathways is crucial for researchers in drug development.

Tramadol itself is a racemic mixture, and its enantiomers have different pharmacological profiles. The (+)-enantiomer and its primary active metabolite, (+)-O-desmethyltramadol (M1), are agonists of the µ-opioid receptor.[19][20][21] Additionally, the (+) and (-) enantiomers of tramadol inhibit the reuptake of serotonin and norepinephrine, respectively.[19][20][21][22] While N-desmethyl tramadol is generally considered to have significantly less or no opioid activity compared to O-desmethyl tramadol, understanding the complete metabolic and signaling landscape is important.[23][24]

Below are diagrams illustrating the key signaling pathways.

References

- 1. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 2. ICH Official web site : ICH [ich.org]

- 3. uspbpep.com [uspbpep.com]

- 4. Monographs and General Chapters Affected by Revision to General Chapter Spectrophotometry and Light-Scattering | USP-NF [uspnf.com]

- 5. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]

- 6. drugfuture.com [drugfuture.com]

- 7. youtube.com [youtube.com]

- 8. database.ich.org [database.ich.org]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 17. ethz.ch [ethz.ch]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tramadol - Wikipedia [en.wikipedia.org]

- 23. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

Foundational Research on Tramadol and its Primary Metabolites: A Technical Guide

This guide provides an in-depth overview of the foundational research on tramadol and its primary active metabolite, O-desmethyltramadol (M1). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, metabolism, pharmacokinetics, and analytical methodologies.

Core Concepts: Mechanism of Action and Metabolism

Tramadol exerts its analgesic effects through a dual mechanism, a characteristic that distinguishes it from traditional opioids.[1][2][3] It functions as a centrally acting analgesic through the synergistic actions of its two enantiomers and its primary metabolite, M1.[1][2]

-

Opioid Receptor Agonism : The metabolite (+)-O-desmethyltramadol (M1) is a potent agonist of the μ-opioid receptor (MOR).[1][2][4] This interaction is primarily responsible for the opioid-like analgesic effects of tramadol.[4] The affinity of M1 for the μ-opioid receptor is significantly higher than that of the parent compound.[4][5] In animal models, M1 is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding.[1]

-

Monoamine Reuptake Inhibition : Racemic tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][6] The (+)-tramadol enantiomer is more potent in inhibiting serotonin reuptake, while the (-)-tramadol enantiomer is more potent at inhibiting norepinephrine reuptake.[1][2][4] This action on the monoaminergic system contributes to pain modulation by enhancing the descending inhibitory pain pathways in the spinal cord.[2][7]

Metabolism

Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The two main metabolic pathways are:

-

O-demethylation to O-desmethyltramadol (M1), catalyzed predominantly by the CYP2D6 enzyme.[2][4][7] This is the critical step for producing the pharmacologically active M1 metabolite.[5][8]

-

N-demethylation to N-desmethyltramadol (M2), catalyzed by CYP3A4 and CYP2B6 .[1][2][9]

Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variability in the pharmacokinetic and pharmacodynamic responses to tramadol.[2][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the rate of M1 formation and can impact analgesic efficacy and the risk of adverse effects.[8][10] For instance, poor metabolizers may experience reduced pain relief due to lower M1 concentrations, while ultrarapid metabolizers are at a higher risk of opioid-related side effects.[5][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for tramadol and its primary metabolite M1, providing a basis for comparison and analysis.

Table 1: Receptor Binding and Transporter Inhibition Affinities

| Compound | Target | Ki (μmol/L) | Ki (nm) | Notes |

| (+/-)-Tramadol | μ-Opioid Receptor (MOR) | 2.4[4][7] | 2400 | Weak affinity. |

| (+)-M1 | μ-Opioid Receptor (MOR) | 0.0034[4][7] | 3.4[11] | Significantly higher affinity than the parent drug. |

| (-)-M1 | μ-Opioid Receptor (MOR) | 0.24[4] | 240 | |

| (+/-)-Tramadol | Serotonin Transporter (SERT) | 1.19[4] | 990[12] | |

| (+)-Tramadol | Serotonin Transporter (SERT) | 0.87[4] | - | More potent than (-)-tramadol for SERT inhibition. |

| (+/-)-Tramadol | Norepinephrine Transporter (NET) | 14.6[4] | 790[12] | |

| (-)-Tramadol | Norepinephrine Transporter (NET) | 1.08[4] | - | More potent than (+)-tramadol for NET inhibition. |

Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity.

Table 2: Pharmacokinetic Parameters

| Parameter | Tramadol | O-desmethyltramadol (M1) | Notes |

| Bioavailability (Oral) | ~68% (single dose), >90% (multiple doses)[4] | - | Rapid and almost complete absorption.[2] |

| Tmax (Oral) | 1.6 - 4.9 hours[2][4] | - | Time to reach maximum plasma concentration. |

| Cmax (100mg Oral Dose) | 308 μg/L[4] | - | Maximum plasma concentration. |

| Elimination Half-life (t1/2) | ~6.3 hours[1][2] | ~7.4 hours[1] | Half-life can increase with multiple doses.[1] |

| Protein Binding | ~20%[2] | - | |

| Excretion | ~30% unchanged, ~60% as metabolites (Urine)[1] | - | Primarily excreted via the kidneys.[2][7] |

Visualizing Core Pathways and Processes

Diagrams created using the DOT language provide a visual representation of the key pathways and experimental workflows associated with tramadol research.

Tramadol Metabolism Pathway

Caption: Metabolic conversion of tramadol to its primary metabolites.

Dual Mechanism of Action at the Synapse

Caption: Tramadol's synergistic opioid and monoaminergic actions.

Analytical Workflow for Quantification

Caption: Typical workflow for analyzing tramadol in biological samples.

Experimental Protocols

Representative Protocol: Quantification of Tramadol and M1 in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma, based on common methodologies found in the literature.[13][14]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., tramadol-13C,d3).[13]

-

Alkalinize the sample with a basic buffer (e.g., sodium carbonate) to the appropriate pH.

-

Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate and diethyl ether, 1:1 v/v).[14]

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions

-